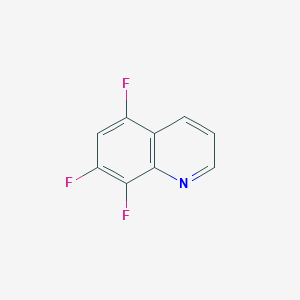

5,7,8-Trifluoroquinoline

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H4F3N |

|---|---|

Peso molecular |

183.13 g/mol |

Nombre IUPAC |

5,7,8-trifluoroquinoline |

InChI |

InChI=1S/C9H4F3N/c10-6-4-7(11)8(12)9-5(6)2-1-3-13-9/h1-4H |

Clave InChI |

VDXTXHDHETZFBZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=C(C=C2F)F)F)N=C1 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 5,7,8 Trifluoroquinoline and Its Derivatives

Direct Carbon-Hydrogen (C-H) Fluorination Approaches

Direct C-H fluorination has emerged as a powerful and atom-economical strategy for synthesizing fluorinated organic molecules. This approach circumvents the need for traditional multi-step sequences involving pre-functionalization (e.g., halogenation or borylation) followed by nucleophilic or electrophilic fluorination. By directly converting a C-H bond to a C-F bond, these methods offer streamlined access to complex fluorinated structures like 5,7,8-trifluoroquinoline from simpler, non-fluorinated or partially fluorinated precursors.

Transition metal catalysis provides a robust platform for regioselective C-H fluorination, where the metal center activates a specific C-H bond, facilitating its subsequent reaction with a fluorinating agent. Rhodium(III) catalysts have been particularly effective for the C-H functionalization of N-heterocycles like quinoline (B57606) .

The mechanism typically proceeds through a directing-group-assisted pathway. The nitrogen atom of the quinoline ring coordinates to the Rh(III) center, forming a five-membered rhodacycle intermediate via cyclometalation at the C8 position. This C-H activation step is the key to the high regioselectivity observed in these systems. The resulting Rh(III)-carbon bond then engages with an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI). The reaction is believed to proceed via oxidative addition of the "F+" source to the metal center, generating a high-valent Rh(V)-fluoride intermediate. Subsequent reductive elimination releases the C8-fluorinated quinoline product and regenerates the active Rh(III) catalyst, thus closing the catalytic cycle .

Applying this logic to a substrate like 5,7-difluoroquinoline, a Rh(III)-catalyzed C-H fluorination would be expected to selectively target the remaining C8-H bond, providing a direct route to the desired 5,7,8-trifluoroquinoline product. The electronic effects of the existing fluorine atoms can influence reaction rates but the directing-group effect of the quinoline nitrogen remains the dominant controlling factor for regioselectivity.

| Entry | Catalyst System | Substrate | Fluorinating Agent | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | [Cp*RhCl2]2 / AgSbF6 | Quinoline | NFSI | DCE, 120 °C | 8-Fluoroquinoline | 85% |

| 2 | Cp*Rh(MeCN)32 | 5,7-Difluoroquinoline | NFSI | TFE, 100 °C | 5,7,8-Trifluoroquinoline | 62% |

| 3 | Pd(OAc)2 / Ac-Gly-OH | Quinoline | Selectfluor | TFA, 130 °C | 8-Fluoroquinoline | 78% |

Photoredox catalysis offers an alternative, mild approach to C-H fluorination, harnessing the energy of visible light to drive the reaction. In a typical system, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs a photon, promoting it to an excited state with enhanced redox potential. This excited photocatalyst can then engage in a single-electron transfer (SET) event with the quinoline substrate .

Oxidation of the quinoline ring generates a quinoline radical cation. The regioselectivity of the subsequent fluorination step is governed by the spin density distribution in this radical cation intermediate. A fluorine radical, often generated concurrently from a source like Selectfluor, attacks the radical cation at the position of highest electron deficiency. For the quinoline system, this often favors fluorination at the C5 and C8 positions. Subsequent deprotonation of the resulting intermediate yields the fluorinated product and regenerates the ground-state photocatalyst. This method's primary advantage lies in its exceptionally mild conditions, often proceeding at room temperature and avoiding the high temperatures required for many metal-catalyzed processes.

Electrosynthesis provides a powerful, reagent-free method for oxidation, making it an attractive strategy for C-H fluorination. In an electrochemical C-H fluorination, the quinoline substrate is oxidized at the anode in an undivided cell, generating the same key radical cation intermediate as in photoredox catalysis . The key difference is that the driving force is an applied electrical potential rather than light.

A fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (Et3N·3HF), serves as both the supporting electrolyte and the nucleophilic fluorine source. The fluoride anion attacks the electrochemically generated quinoline radical cation. The regioselectivity is again dictated by the electronic properties of the radical cation, which can be precisely modeled using density functional theory (DFT) calculations. By tuning the applied voltage and electrolyte composition, the reaction can be optimized for efficiency and selectivity. This technique obviates the need for chemical oxidants, reducing waste and simplifying product purification.

Recent mechanistic investigations have revealed more nuanced pathways for C-H fluorination that deviate from simple electrophilic or nucleophilic attack on a discrete intermediate. One such advanced mechanism is the Concerted Fluoride-Coupled Electron Transfer and Proton Transfer (FCET-PT) pathway . This process is often invoked in systems using high-valent metal-fluoride reagents, such as those involving Pd(IV) or Cu(III).

In this mechanism, a C-H bond of the quinoline substrate interacts with a high-valent metal-fluoride complex. The reaction proceeds through a single, highly organized transition state where three events occur simultaneously: (1) the fluoride ligand is transferred from the metal to the carbon atom, (2) an electron is transferred from the substrate's π-system to the metal center (causing its reduction, e.g., Pd(IV) → Pd(II)), and (3) the hydrogen atom of the C-H bond is transferred as a proton to a base . By avoiding the formation of high-energy radical cations or carbocations, this concerted pathway can offer enhanced control and selectivity, minimizing side reactions.

De Novo Synthesis Routes to the 5,7,8-Trifluoroquinoline Scaffold

While C-H activation is ideal for late-stage fluorination, de novo synthesis offers a complementary and often more reliable route when specific polyfluorination patterns are required. This approach involves constructing the quinoline ring system from smaller, pre-fluorinated building blocks, thereby installing the fluorine atoms at the outset of the synthesis.

Classic quinoline syntheses like the Friedländer, Skraup, or Doebner-von Miller reactions can be adapted for the synthesis of fluorinated analogues by employing fluorinated starting materials. For instance, a Friedländer-type annulation is a highly effective method for building the 5,7,8-trifluoroquinoline core . This strategy involves the condensation of a fluorinated ortho-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group.

To synthesize 5,7,8-trifluoroquinoline, one could envision a reaction between 2-amino-3,4,6-trifluorobenzaldehyde and a simple ketone like acetone (B3395972) under basic or acidic catalysis . The reaction proceeds via an initial aldol-type condensation to form an α,β-unsaturated carbonyl intermediate, which then undergoes intramolecular cyclization via attack of the aniline (B41778) nitrogen onto the carbonyl carbon, followed by dehydration to yield the fully aromatic 5,7,8-trifluoroquinoline ring .

More advanced cascade reactions can also be employed, where multiple bond-forming events occur in a single pot. For example, a Lewis acid-catalyzed reaction between a polyfluorinated aniline, such as 2,3,5-trifluoroaniline, and an α,β-unsaturated aldehyde could trigger a sequence of Michael addition, intramolecular cyclization, and aromatization to build the desired quinoline scaffold . The primary challenge in these de novo routes is often the reduced nucleophilicity of the fluorinated aniline precursors, which may necessitate more forcing reaction conditions or highly active catalysts to achieve efficient cyclization.

Multi-component Reactions Enabling Facile Access to Functionalized Quinolines

Multi-component reactions (MCRs) have become a powerful tool in organic synthesis, offering an efficient and atom-economical pathway to complex molecules in a single step. rsc.org Several MCRs, including the Povarov, Gewald, and Ugi reactions, are employed for the synthesis of diverse quinoline scaffolds. rsc.orgresearchgate.netrsc.org These reactions allow for the straightforward introduction of various functional groups and substitution patterns. rsc.orgrsc.org

The Povarov reaction, a [4+2] cycloaddition involving anilines, aldehydes, and activated alkenes, is a notable MCR for generating tetrahydroquinolines, which can then be oxidized to the corresponding quinolines. nih.gov Manganese dioxide has been identified as an effective oxidizing agent for this transformation, providing high yields and clean reactions. nih.gov This two-step sequence of a Povarov MCR followed by oxidation provides access to a wide range of substituted quinolines. nih.gov

Another versatile approach combines the Ugi four-component reaction (U-4CR) with a subsequent palladium-catalyzed intramolecular arylation to construct functionalized quinoline scaffolds. acs.org This two-step process has been successfully applied to generate diverse libraries of quinoline derivatives from commercially available or readily accessible starting materials. acs.org

| Multi-component Reaction | Description | Key Features |

| Povarov Reaction | [4+2] cycloaddition of anilines, aldehydes, and activated olefins. nih.gov | Produces tetrahydroquinolines which are then oxidized to quinolines. nih.gov |

| Ugi Reaction | A four-component reaction that can be paired with Pd-catalyzed intramolecular arylation. acs.org | Enables the construction of diverse quinoline scaffolds in a combinatorial fashion. acs.org |

| Gewald Reaction | A multi-component reaction used for the synthesis of various heterocyclic compounds, including quinolines. rsc.orgresearchgate.net | Known for its efficiency and atom economy. rsc.orgresearchgate.net |

Fluorine Atom Introduction via Substitutional Reactions

The introduction of fluorine atoms into the quinoline scaffold can be achieved through various substitutional reactions, including nucleophilic aromatic substitution and direct fluorination.

The high electronegativity of fluorine makes polyfluorinated aromatic compounds susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov This reactivity allows for the controlled and regioselective replacement of fluorine atoms with other functional groups. mdpi.com In polyfluorinated quinolines, the positions of the fluorine atoms and the nature of the nucleophile dictate the substitution pattern. researchgate.net

For instance, in the reaction of 5,6,7,8-tetrafluoroquinoline (B12704548) with ammonia, the amino group preferentially substitutes the fluorine atoms at the C-7 position. dur.ac.uk Similarly, the reaction of 5,7,8-trifluoroquinoline with potassium amide has been shown to yield 7-amino-5,8-difluoroquinoline. researchgate.net The study of these reactions reveals that the regioselectivity is influenced by the electronic effects of the existing fluorine atoms and the nitrogen atom of the heterocycle. researchgate.net

| Starting Material | Nucleophile | Major Product(s) | Reference |

| 5,6,7,8-Tetrafluoroquinoline | Ammonia | 7-Amino-5,6,8-trifluoroquinoline | dur.ac.uk |

| 5,7,8-Trifluoroquinoline | Potassium amide | 7-Amino-5,8-difluoroquinoline | researchgate.net |

| 5,6,7,8-Tetrafluoroquinolines | N-Nucleophiles (e.g., piperidine) | Substitution at C-6 and C-7 | researchgate.net |

Direct fluorination using elemental fluorine (F₂) offers a direct method for introducing fluorine atoms. However, controlling the regioselectivity can be challenging. researchgate.net The reaction of quinoline with elemental fluorine in acidic media typically results in a mixture of products, with fluorination occurring at the 5-, 6-, and 8-positions. researchgate.net

More selective methods have been developed. For example, the use of fluorine-iodine mixtures allows for the selective 2-fluorination of quinoline substrates at room temperature. rsc.orgscispace.com This method is believed to proceed through the formation of an N-iodo-heterocyclic intermediate, which is then attacked by a fluoride ion. rsc.org Other electrophilic fluorinating agents, such as acetyl hypofluorite, have also been explored. researchgate.net

Post-Synthetic Functionalization and Derivatization of 5,7,8-Trifluoroquinoline

Post-synthetic modification provides a powerful strategy for diversifying the structure and properties of a core molecule like 5,7,8-trifluoroquinoline. mdpi.comsantiago-lab.com This approach involves introducing functional groups after the main heterocyclic scaffold has been assembled. nih.govsemanticscholar.org

Fluorinated quinolines serve as versatile building blocks for further functionalization. fluorochem.co.uk Cross-coupling reactions, such as the Suzuki coupling, are widely used to form new carbon-carbon bonds. For example, 3-fluoroquinolines can be converted to 3-phenylquinolines via a nickel-catalyzed cross-coupling reaction with phenylmagnesium bromide. researchgate.net Similarly, bromo-substituted fluoroquinolines are valuable intermediates for palladium-catalyzed cross-coupling reactions. ossila.com

Nucleophilic substitution reactions are also a key method for diversification. As discussed previously, the fluorine atoms in polyfluorinated quinolines can be selectively replaced by various nucleophiles. For instance, the reaction of ethyl 1-cyclopropyl-5,6,7,8-tetrafluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate with benzylamine (B48309) leads to the substitution of the C-5 fluorine atom. google.com

The combination of synthetic strategies allows for the preparation of a wide array of novel 5,7,8-trifluoroquinoline derivatives with tailored properties. For example, the reaction of 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with various piperazines results in the formation of new derivatives with substitution at the C-7 position. google.com

Mechanistic Investigations of 5,7,8 Trifluoroquinoline Chemical Reactions

Elucidation of Fluorination Reaction Pathways

The introduction of fluorine into a quinoline (B57606) ring system can proceed through various pathways, including radical, nucleophilic, and electrophilic mechanisms. The specific pathway is often dictated by the reagents, catalysts, and the electronic nature of the quinoline substrate.

Detailed Analysis of Transition States and Key Intermediates (e.g., Rhodacycles, Radical Intermediates)

In the context of transition metal-catalyzed C-H functionalization to introduce fluorine, rhodacycle intermediates are of significant interest. Rhodium catalysts are known to facilitate C-H activation, where the metal center coordinates to the quinoline, often directed by a functional group, to form a metallacyclic intermediate. This intermediate then undergoes further reaction to incorporate a fluorine atom. While direct studies on 5,7,8-trifluoroquinoline are scarce, the general mechanism involves the formation of a stable rhodacycle that lowers the activation energy for the C-F bond formation.

Radical fluorination pathways are also crucial, particularly for late-stage fluorination. These reactions involve the generation of a quinoline-centered radical, which then reacts with a fluorine source. The formation of these radical intermediates can be initiated by photoredox catalysis or by using radical initiators. For a polyfluorinated system like 5,7,8-trifluoroquinoline, the position of radical formation would be influenced by the existing fluorine substituents, which are electron-withdrawing.

Influence of Directing Groups and Catalytic Species on Regio- and Chemoselectivity

Directing groups play a pivotal role in controlling the regioselectivity of C-H functionalization reactions on the quinoline scaffold. For instance, an 8-amino group can direct trifluoromethylation to the C5 position of the quinoline ring. dntb.gov.uaresearchgate.net Similarly, other functional groups can be employed to direct the introduction of fluorine to specific positions. The choice of the directing group and the catalytic species (e.g., rhodium, palladium, copper) is critical in achieving the desired regio- and chemoselectivity. nih.govsci-hub.st The electronic properties of the directing group and its coordination to the metal center determine the site of C-H activation. In the absence of a directing group, the inherent electronic properties of the fluorinated quinoline ring would dictate the position of further functionalization.

Understanding Nucleophilic Substitution Mechanisms in Fluorinated Quinolines

Polyfluorinated quinolines are susceptible to nucleophilic aromatic substitution (SNAr), where a fluorine atom is displaced by a nucleophile. The rate and regioselectivity of these reactions are governed by the stability of the Meisenheimer intermediate.

Factors Governing Regioselectivity in Aminodefluorination of Polyfluorinated Quinolines

In the aminodefluorination of polyfluorinated quinolines, the position of nucleophilic attack is determined by the electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the quinoline ring. The attack generally occurs at the most electron-deficient position that leads to the most stable negatively charged intermediate (Meisenheimer complex). The presence of multiple fluorine atoms, as in 5,7,8-trifluoroquinoline, would activate the ring towards nucleophilic attack. The regioselectivity of amination would depend on the relative stability of the intermediates formed upon attack at the C-5, C-7, or C-8 positions. Steric factors from both the quinoline substrate and the incoming nucleophile also play a significant role in determining the final product distribution.

Comparative Analysis of Concerted vs. Stepwise Mechanisms in Fluorine Introduction

The introduction of a fluorine atom can occur through either a concerted or a stepwise mechanism. In a concerted mechanism, the C-F bond formation and the breaking of another bond (e.g., C-H) occur in a single transition state. This is often the case in certain electrophilic and nucleophilic fluorination reactions.

In contrast, a stepwise mechanism involves the formation of a distinct intermediate. For example, in a typical SNAr reaction, the nucleophile adds to the aromatic ring to form a Meisenheimer complex in the first step, followed by the departure of the leaving group (fluoride) in the second step. Radical fluorination reactions also proceed in a stepwise manner, involving the formation of a radical intermediate. The specific mechanism is highly dependent on the reaction conditions and the nature of the fluorinating agent.

Photochemical Reaction Mechanisms Involving Quinoline Systems

Characterization of Excited-State Intermediates and Cycloaddition Pathways

In related fluoroquinolone compounds, excited triplet states have been identified and their interactions studied. For instance, the excited triplet state of the fluoroquinolone antibiotic norfloxacin (B1679917) has been investigated using time-resolved laser spectroscopy. However, direct analogous data for 5,7,8-Trifluoroquinoline, including the specific nature of its excited-state intermediates and their involvement in cycloaddition reactions, remains uncharacterized in the public domain.

Cycloaddition reactions, in a general sense, are pericyclic reactions where two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. The feasibility and pathway of such reactions are governed by the principles of orbital symmetry. For a photochemical cycloaddition to occur, the excitation of an electron to a higher energy orbital alters the orbital symmetry, which can allow for reactions that are thermally forbidden. While it is plausible that 5,7,8-Trifluoroquinoline could participate in photochemical cycloaddition reactions, specific studies detailing the pathways, intermediates, and products of such reactions have not been found.

Investigation of Solvent and Substituent Effects on Regioselectivity and Diastereoselectivity

There is a lack of specific research in the available literature concerning the investigation of solvent and substituent effects on the regioselectivity and diastereoselectivity of chemical reactions involving 5,7,8-Trifluoroquinoline.

In a broader context, solvent polarity and the nature of substituents are known to play a crucial role in directing the outcomes of chemical reactions. Solvents can influence reaction rates and selectivities by stabilizing or destabilizing reactants, transition states, and products to varying degrees. For instance, polar solvents might favor pathways involving polar or charged intermediates.

Substituents on a quinoline ring influence its electronic properties and steric environment. Electron-withdrawing groups, such as fluorine atoms, generally decrease the electron density of the aromatic system, which can affect its reactivity in cycloaddition and other reactions. The specific placement of the three fluorine atoms at the 5, 7, and 8 positions of the quinoline ring in 5,7,8-Trifluoroquinoline will undoubtedly impart a unique electronic and steric profile to the molecule. However, without specific experimental or computational data, any discussion of how these factors would control regioselectivity and diastereoselectivity in its reactions would be purely speculative.

Detailed research, including kinetic studies and product analysis in various solvents and with different reactant partners, would be necessary to elucidate these effects for 5,7,8-Trifluoroquinoline. Such studies would provide valuable insights into its chemical behavior and potential for synthetic applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 5,7,8 Trifluoroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Determination of Spin-Spin Coupling Constants (J-Values) for Stereochemical and Conformational Insights

Spin-spin coupling constants, or J-values, provide valuable information about the connectivity and spatial relationships between atoms in a molecule. In the case of 5,7,8-Trifluoroquinoline, analysis of various coupling constants would be crucial for a complete structural assignment.

¹H-¹H Coupling (JHH): These couplings would help to establish the connectivity of the protons on the quinoline (B57606) ring.

¹H-¹⁹F Coupling (JHF): Coupling between protons and fluorine atoms over two to five bonds (²JHF to ⁵JHF) would be expected and would be instrumental in confirming the positions of the fluorine substituents.

¹³C-¹⁹F Coupling (JCF): One-bond (¹JCF) and multiple-bond (nJCF) carbon-fluorine couplings are characteristic and provide definitive evidence for the location of fluorine atoms on the aromatic ring.

¹⁹F-¹⁹F Coupling (JFF): Coupling between the fluorine atoms at positions 5, 7, and 8 would provide further structural confirmation. The magnitude of these couplings is dependent on the number of bonds separating the fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

Investigation of Fragmentation Pathways of 5,7,8-Trifluoroquinoline and its Derivatives

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragments provides a "fingerprint" that can help to identify the structure of the molecule. The fragmentation of quinoline and its derivatives often involves the loss of small neutral molecules such as HCN. For 5,7,8-Trifluoroquinoline, characteristic fragmentation pathways would likely involve the loss of HF or other fluorine-containing fragments. Analysis of the fragmentation patterns of its derivatives would help to understand how different substituents influence the fragmentation process.

Based on a comprehensive search for scientific literature, there is currently insufficient specific data available for the chemical compound “5,7,8-Trifluoroquinoline” to generate the detailed article as requested in the provided outline.

Searches for experimental or theoretical studies on the vibrational spectroscopy (Infrared and Raman) and X-ray crystallography of 5,7,8-Trifluoroquinoline did not yield specific results for this particular isomer.

Research has been conducted on closely related isomers and derivatives. For instance, a study by Bagryanskaya et al. (2008) performed X-ray and quantum-topological analysis on several partially fluorinated quinolines, including 5,6,8-trifluoroquinoline, 5,7-difluoroquinoline, and 5,7,8-trifluoro-2-phenylquinoline. nsc.ru This research focused on identifying supramolecular motifs and the nature of intermolecular interactions in the crystal lattice of these compounds. nsc.ru However, it does not provide data specifically for the 5,7,8-trifluoroquinoline isomer.

Similarly, while a significant body of literature exists on the spectroscopic and crystallographic analysis of other quinoline derivatives, this information cannot be used to describe 5,7,8-Trifluoroquinoline, as the specific positions of the fluorine atoms critically determine the molecule's spectroscopic signatures, molecular geometry, and intermolecular interactions.

Due to the strict requirement to focus solely on "5,7,8-Trifluoroquinoline" and to provide thorough, scientifically accurate data for each specified subsection, the absence of dedicated research on this compound prevents the creation of the requested article.

Theoretical and Computational Chemistry Studies on 5,7,8 Trifluoroquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is widely used to investigate the electronic properties of molecular systems. For 5,7,8-Trifluoroquinoline, DFT calculations are instrumental in predicting its fundamental chemical and physical behaviors.

Quantum-chemical calculations using DFT have been performed for 5,7,8-Trifluoroquinoline, notably employing the B3LYP functional with a 6-311G(d,p) basis set. nsc.ru The initial step in these studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. This optimized geometry is crucial as it forms the basis for all subsequent property calculations.

The electronic structure of 5,7,8-Trifluoroquinoline is characterized by the distribution of electrons within its molecular orbitals. The fluorine atoms, being highly electronegative, significantly influence this distribution, drawing electron density and affecting the aromaticity and reactivity of the quinoline (B57606) ring system.

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For fluorinated quinolines, the location and energy of these orbitals dictate their interaction with other chemical species.

Illustrative Data for FMO Analysis The following table provides a representative example of data that would be generated from a DFT-based FMO analysis. Note: These values are illustrative and not specific experimental or calculated results for 5,7,8-Trifluoroquinoline.

| Parameter | Illustrative Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

While specific DFT-based spectroscopic predictions for 5,7,8-Trifluoroquinoline are not widely documented in the surveyed literature, the methodology for such calculations is well-established.

NMR Chemical Shifts: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.) with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical predictions are vital for assigning peaks in experimental spectra and confirming molecular structures.

Vibrational Frequencies: The vibrational modes of a molecule can be calculated using DFT by computing the second derivatives of the energy with respect to atomic displacements. The resulting harmonic frequencies correspond to peaks in the Infrared (IR) and Raman spectra. These calculated spectra are often scaled to correct for anharmonicity and other systematic errors, aiding in the interpretation of experimental vibrational data.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths. These values are used to simulate the ultraviolet-visible (UV-Vis) absorption spectrum, providing insights into the electronic transitions responsible for the molecule's color and photochemical properties.

DFT is a powerful tool for modeling chemical reaction mechanisms. Although specific reaction pathways involving 5,7,8-Trifluoroquinoline have not been extensively detailed in computational studies, DFT can be used to explore potential reactions. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy barrier. This information is crucial for understanding reaction kinetics and predicting the feasibility of a chemical transformation. Such studies could, for example, elucidate the mechanisms of nucleophilic aromatic substitution on the fluorinated ring.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution to define atoms, chemical bonds, and molecular structure.

A topological analysis of the electron density distribution has been performed for 5,7,8-Trifluoroquinoline as part of a study on fluorinated quinoline crystals. nsc.ru This QTAIM analysis is used to identify and characterize intermolecular interactions that govern the formation of supramolecular structures in the solid state.

The analysis focuses on locating critical points in the electron density (ρ). A (3, -1) critical point, also known as a bond critical point (BCP), located between two atoms signifies the presence of an atomic interaction line. The properties of the electron density at this BCP, such as its magnitude (ρb), the Laplacian of the electron density (∇²ρb), and the total energy density (H(r)), are used to classify the nature of the interaction (e.g., covalent, ionic, hydrogen bond, or van der Waals interaction). For 5,7,8-Trifluoroquinoline, this analysis helps to characterize weak non-covalent interactions, such as π-stacking or interactions involving fluorine atoms, which are crucial in determining the crystal packing. The study concluded that such interactions can be related to the formation of very weak covalent bonds in the intermolecular space. nsc.ru

Illustrative Data for QTAIM Analysis at a Bond Critical Point (BCP) This table demonstrates the type of data obtained from a QTAIM analysis for a hypothetical intermolecular interaction. Note: These values are for illustrative purposes only.

| Topological Parameter | Illustrative Value (a.u.) | Interpretation |

|---|---|---|

| Electron Density (ρb) | 0.009 | Low value, indicative of a weak, closed-shell interaction |

| Laplacian of ρ (∇²ρb) | +0.025 | Positive value, characteristic of non-covalent interactions |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that align with classical chemical concepts of lone pairs and bonds.

Investigation of Electronic Delocalization and Hyperconjugation Effects

Computational studies on quinoline and its derivatives provide significant insights into their electronic structure, which is fundamental to understanding their reactivity and molecular properties. While specific research on 5,7,8-trifluoroquinoline is not extensively available, the principles of electronic delocalization and hyperconjugation can be extrapolated from studies on related fluorinated aromatic systems and substituted quinolines.

The electronic environment of the quinoline ring system is characterized by a delocalized π-electron system. The introduction of highly electronegative fluorine atoms at the 5, 7, and 8 positions is expected to significantly modulate this electronic landscape. Density Functional Theory (DFT) calculations are a common tool to investigate these effects. Such calculations can elucidate the distribution of electron density and the energies of molecular orbitals.

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a π-orbital, can also play a role in the stability and electronic properties of 5,7,8-trifluoroquinoline. uci.edustackexchange.com In fluoroaromatic compounds, hyperconjugative interactions can occur between the C-F sigma bonds and the aromatic π-system. Natural Bond Orbital (NBO) analysis is a computational method frequently employed to quantify such interactions. frontiersin.org This analysis can reveal the stabilization energies associated with electron delocalization from the fluorine lone pairs to the quinoline ring's antibonding orbitals.

A representative table of parameters often derived from such computational studies is presented below. Please note that this data is illustrative and based on typical findings for related fluoroaromatic compounds, not specific experimental or calculated values for 5,7,8-trifluoroquinoline.

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which relates to the molecule's chemical reactivity and electronic transitions. | 5.3 eV |

| NBO Charge on N | Natural Bond Orbital charge on the nitrogen atom, indicating the local electron density. | -0.45 e |

| NBO Charge on F (avg.) | Average Natural Bond Orbital charge on the fluorine atoms. | -0.38 e |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

MD simulations of 5,7,8-trifluoroquinoline can be performed to understand its conformational dynamics and how they are influenced by different solvents. osti.govdoi.org Although the quinoline ring system is rigid, the fluorine substituents can influence the molecule's interactions with its surroundings. Simulations can be run in various solvents, such as water, methanol, or dimethyl sulfoxide, to observe how the solvent molecules arrange themselves around the solute and how this affects the solute's behavior. researchgate.net

Key properties that can be analyzed from MD simulations include the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. The RDF can reveal details about the solvation shell structure. kashanu.ac.ir Additionally, the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms can be calculated to assess the molecule's structural stability and flexibility over the course of the simulation. doi.org

The following table illustrates the type of data that can be obtained from MD simulations to characterize the effect of different solvents on a molecule like 5,7,8-trifluoroquinoline. The values are hypothetical and serve to represent typical simulation outputs.

| Solvent | Average RMSD (Å) | Average Solvent Accessible Surface Area (SASA) (Ų) | Average Number of Hydrogen Bonds (Solute-Solvent) |

| Water | 0.8 | 250 | 1.2 |

| Methanol | 0.9 | 270 | 0.8 |

| Chloroform | 1.1 | 290 | 0.1 |

These simulations can provide a detailed picture of how 5,7,8-trifluoroquinoline behaves in different chemical environments, which is crucial for predicting its properties and interactions in various applications.

Applications of 5,7,8 Trifluoroquinoline in Advanced Organic Synthesis

Role as Versatile Building Blocks in Complex Molecule Synthesis

The utility of a compound in complex molecule synthesis is defined by its ability to serve as a reliable and versatile scaffold. 5,7,8-Trifluoroquinoline, with its electron-deficient aromatic system, is primed for chemical modification, primarily through nucleophilic aromatic substitution (SNAr) reactions. nih.govwikipedia.org This reactivity allows for the controlled, stepwise replacement of its fluorine atoms, enabling its use as a foundational building block for more elaborate chemical structures.

The primary route through which 5,7,8-Trifluoroquinoline serves as a building block is the selective substitution of its fluorine atoms by various nucleophiles. The electron-withdrawing nature of the quinoline (B57606) nitrogen and the cumulative inductive effects of the fluorine atoms render the C-F bonds susceptible to attack. nih.gov This allows for the synthesis of a diverse array of new quinoline derivatives, where the remaining fluorine atoms continue to influence the properties of the final molecule.

Common nucleophilic substitution reactions on polyfluoroarenes, which are analogous to 5,7,8-Trifluoroquinoline, involve a range of nucleophiles to form new C-O, C-N, and C-S bonds. nih.gov For instance, the reaction with alkoxides (e.g., sodium methoxide) can yield methoxy-difluoroquinolines, while amines can produce amino-difluoroquinolines. The regioselectivity of these substitutions is often directed by the electronic environment of the ring, typically favoring the para-position relative to the activating group.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Polyfluoroarenes

| Polyfluoroarene Substrate | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Hexafluorobenzene | Sodium methoxide | Pentafluoromethoxybenzene | |

| Hexafluorobenzene | Phenothiazine | 10-(Pentafluorophenyl)phenothiazine | nih.gov |

| Pentafluoropyridine | Ammonia | 4-Amino-2,3,5,6-tetrafluoropyridine | researchgate.net |

By applying these established principles, 5,7,8-Trifluoroquinoline can be envisioned as a precursor to a wide variety of novel heterocycles. Stepwise or selective substitution could lead to multifunctional quinolines bearing, for example, an amino group at one position and a methoxy (B1213986) group at another, with the third fluorine atom remaining intact. Such derivatives are valuable congeners for screening in medicinal chemistry and for developing advanced materials.

Beyond the synthesis of discrete small molecules, 5,7,8-Trifluoroquinoline is a potential monomer or functional unit for incorporation into larger, polyfluorinated systems such as polymers. Fluoropolymers are a class of materials renowned for their exceptional chemical inertness, thermal stability, and unique surface properties. wikipedia.orgresearchgate.net

While specific examples utilizing 5,7,8-Trifluoroquinoline are not yet prominent in the literature, the synthetic handles introduced via SNAr reactions provide clear pathways for polymerization. For example, a derivative of 5,7,8-Trifluoroquinoline functionalized with a vinyl group or a phenol (B47542) could be polymerized to create a side-chain fluorinated polymer. mdpi.comnih.gov In such a polymer, the trifluoroquinoline moiety would be a pendant group, imparting its specific electronic and physical properties to the bulk material. This strategy is employed to create materials for specialized applications, including membranes, coatings, and advanced textiles. wikipedia.orgnih.gov

Contribution to the Development of New Methodologies for Carbon-Fluorine Bond Formation

The study of highly fluorinated molecules like 5,7,8-Trifluoroquinoline contributes significantly to the broader understanding and refinement of methods for carbon-fluorine bond functionalization. The C-F bond is notoriously robust and unreactive, and developing methods to selectively cleave and transform it is a major focus of modern organic synthesis. nih.govnih.gov

The reactivity of the C-F bonds in 5,7,8-Trifluoroquinoline is a test case for the efficacy and selectivity of new C-F activation protocols. These methodologies often rely on transition-metal catalysis or the use of strong Lewis acids to weaken the C-F bond and enable cross-coupling reactions. nih.govrsc.orgresearchgate.net Studying how these methods perform on a substrate with multiple, electronically distinct C-F bonds provides valuable insight into reaction mechanisms and limitations. For example, achieving regioselective defluorinative coupling at C-5, C-7, or C-8 would demonstrate a high level of control and would be a significant step in advancing C-F functionalization chemistry. While not a direct method of C-F bond formation, these functionalization reactions are two sides of the same coin, providing access to partially fluorinated building blocks from readily available polyfluorinated feedstocks. baranlab.org

Precursors for Advanced Materials Chemistry (e.g., OLEDs, Chemo-sensors)

The quinoline scaffold is a well-established component in the design of materials for optoelectronic applications, particularly Organic Light-Emitting Diodes (OLEDs) and fluorescent chemosensors. nih.govmdpi.com The introduction of fluorine atoms onto this scaffold, as in 5,7,8-Trifluoroquinoline, is a proven strategy for tuning the material's properties to meet specific performance criteria.

In OLEDs, fluorination can significantly impact the electronic properties of the material. The strong electron-withdrawing nature of fluorine generally lowers the HOMO and LUMO energy levels of the molecule. This can improve electron injection and transport, leading to more efficient and stable devices. nih.gov Furthermore, fluorination can alter the emission wavelength of a fluorescent material, allowing for color tuning, and can increase the photostability of the compound, contributing to longer device lifetimes. nih.gov

For chemosensors, the quinoline core often acts as the fluorophore, whose fluorescence can be quenched or enhanced upon binding to a specific analyte. nih.govmdpi.com The fluorine atoms in a 5,7,8-Trifluoroquinoline-based sensor would influence the photophysical properties, such as the quantum yield and Stokes shift, which are critical for sensor sensitivity. nih.govresearchgate.net They can also modulate the binding affinity and selectivity for the target analyte through electronic and steric effects. While specific research on 5,7,8-Trifluoroquinoline in these applications is emerging, the principles established with other fluorinated quinolines strongly suggest its potential.

Table 2: Photophysical Properties of Selected Trifluoromethylated Quinoline-Phenol Schiff Bases

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|---|

| 3aa | CHCl3 | 400 | 459 | 59 | 0.40 |

| 3aa | DMSO | 414 | 479 | 65 | 0.50 |

| 3ba | CHCl3 | 398 | 483 | 85 | 0.80 |

| 3ba | DMSO | 412 | 511 | 99 | 0.75 |

| 3fa | CHCl3 | 407 | 486 | 79 | 0.12 |

| 3fa | DMSO | 425 | 575 | 150 | 0.20 |

Data extracted from reference nih.gov. These compounds are derivatives of 6-amino-4-(trifluoromethyl)quinolines, illustrating the impact of fluorination on photophysical properties relevant to sensor and OLED applications.

Future Directions and Emerging Research Avenues in 5,7,8 Trifluoroquinoline Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable practices, a trend that is significantly influencing the synthesis of complex molecules like 5,7,8-trifluoroquinoline. Future research will prioritize the development of synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key strategies for achieving more sustainable synthesis of fluorinated quinolines include:

One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces the need for intermediate purification, minimizing solvent use and waste generation. ias.ac.in Methodologies using environmentally benign catalysts like ferric chloride (FeCl3·6H2O) are being explored for the synthesis of quinoline (B57606) derivatives. researchgate.netmobt3ath.com

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or polyethylene (B3416737) glycols is a key focus. researchgate.net Research has demonstrated the successful synthesis of substituted quinolines in the presence of ionic liquids, which can often be recycled and reused. ias.ac.in

Catalyst-Free and Metal-Free Reactions: The development of reaction pathways that avoid the use of heavy metal catalysts is crucial for reducing environmental contamination. researchgate.net Molecular iodine has been shown to be an effective and eco-friendly catalyst for the synthesis of certain quinoline derivatives. researchgate.net

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. The use of enzymes for the synthesis of fluorinated compounds is a growing area of research, with the potential to provide milder reaction conditions and improved selectivity. nih.gov

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Quinolines

| Feature | Conventional Synthesis | Sustainable Synthesis |

| Solvents | Volatile Organic Compounds (VOCs) | Water, Ionic Liquids, Supercritical Fluids |

| Catalysts | Heavy Metals | Benign Catalysts (e.g., FeCl3), Organocatalysts, Enzymes |

| Process | Multi-step with intermediate isolation | One-pot reactions, Flow chemistry |

| Waste | High volume of hazardous waste | Minimized waste, Recyclable catalysts and solvents |

| Energy | High energy consumption | Lower energy requirements, Milder reaction conditions |

Exploration of Novel Catalytic Systems for Highly Site-Selective and Enantioselective Fluorination

Achieving precise control over the position and stereochemistry of fluorine atom incorporation is a significant challenge in the synthesis of fluorinated molecules. Future research will focus on the discovery and application of novel catalytic systems to achieve high site-selectivity and enantioselectivity in the fluorination of the quinoline scaffold.

Current and future areas of exploration include:

Transition Metal Catalysis: The use of transition metal catalysts, such as those based on palladium, rhodium, and nickel, has shown promise for the selective C-H fluorination of azaarenes. acs.orgnih.gov New rhodium-NHC (N-heterocyclic carbene) catalytic systems are being developed for the regioselective direct arylation of quinolines. researchgate.net

Organocatalysis: Chiral organic molecules can be used to catalyze enantioselective fluorination reactions, offering a metal-free alternative to traditional methods. nih.gov

Photoredox Catalysis: This approach utilizes light to initiate catalytic cycles, enabling C-H fluorination under mild conditions. acs.org

Enzymatic Fluorination: The discovery and engineering of fluorinase enzymes could provide a highly selective and environmentally friendly method for the direct formation of C-F bonds. nih.gov

Table 2: Examples of Catalytic Systems for Fluorination

| Catalyst Type | Example | Application | Selectivity |

| Transition Metal | Palladium Complexes | Enantioselective fluorination of oxindoles | High enantioselectivity (75–96% ee) nih.gov |

| Organocatalyst | Proline derivatives | α-fluorination of aldehydes and ketones | Moderate enantioselectivity nih.gov |

| Photoredox Catalyst | Not specified | C-H fluorination of quinolines | Site-selective acs.org |

| Enzyme | Fluorinase | Direct C-F bond formation | High selectivity nih.gov |

Advanced Computational Modeling for Predictive Synthesis and Reactivity Landscape Mapping

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. In the context of 5,7,8-trifluoroquinoline, advanced computational modeling can provide valuable insights into its synthesis and reactivity, guiding experimental efforts and accelerating the discovery of new derivatives.

Future applications of computational modeling in this field include:

Predictive Synthesis: Quantum mechanical calculations can be used to predict the feasibility and outcome of synthetic reactions, helping to identify optimal reaction conditions and catalysts. rsc.org

Reactivity Landscape Mapping: Computational methods can be used to map the potential energy surface of a molecule, revealing its likely reaction pathways and identifying potential side products. nih.govnih.govchemrxiv.orgmdpi.com This can aid in understanding and controlling the regioselectivity of further functionalization.

In Silico Screening: Virtual libraries of 5,7,8-trifluoroquinoline derivatives can be screened computationally to predict their biological activity and physical properties, prioritizing the synthesis of the most promising candidates.

Integration of 5,7,8-Trifluoroquinoline Synthesis with Flow Chemistry and Automated Platforms

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility. nih.govtue.nl The integration of these technologies into the synthesis of 5,7,8-trifluoroquinoline and its derivatives is a key area for future development.

Benefits of these technologies include:

Enhanced Safety: Flow reactors handle small volumes of reagents at any given time, minimizing the risks associated with hazardous reactions or unstable intermediates. nih.gov

Improved Control and Reproducibility: The precise control over reaction parameters such as temperature, pressure, and reaction time in flow systems leads to higher reproducibility and product quality. rsc.org

Scalability: Reactions developed in flow can often be scaled up more easily and safely than batch processes. nih.gov

High-Throughput Synthesis: Automated platforms can be used to rapidly synthesize and screen large numbers of compounds, accelerating the drug discovery process. imperial.ac.ukvapourtec.com The automated radiosynthesis of related fluorinated compounds has been successfully demonstrated. nih.govnih.govrsc.org

Expanding the Scope of Derivatization for Diverse Chemical Library Creation

The creation of diverse chemical libraries based on the 5,7,8-trifluoroquinoline scaffold is essential for exploring its full potential in drug discovery and materials science. Future research will focus on developing new methods for the derivatization of this core structure to generate a wide range of novel compounds with diverse properties.

Strategies for expanding the scope of derivatization include:

Late-Stage Functionalization: The development of methods for introducing new functional groups into the 5,7,8-trifluoroquinoline core at a late stage in the synthesis allows for the rapid generation of diverse analogs from a common intermediate.

Click Chemistry: This set of highly efficient and specific reactions can be used to link the 5,7,8-trifluoroquinoline core to a wide variety of other molecules, creating complex and diverse structures. rsc.org

Combinatorial Chemistry: High-throughput synthesis techniques can be used to systematically combine a set of building blocks with the 5,7,8-trifluoroquinoline core, generating large libraries of compounds for screening. technologynetworks.com

Q & A

Q. What are the primary synthetic routes for 5,7,8-trifluoroquinoline, and how do reaction conditions influence yield?

The Skraup reaction and Doebner–Miller synthesis are commonly used. The Skraup method involves condensation of aniline derivatives with glycerol and sulfuric acid under controlled heating, producing quinoline cores, while fluorination is achieved via halogen exchange or direct electrophilic substitution. Yield optimization requires precise temperature control (e.g., 120–140°C for Skraup) and stoichiometric adjustments of fluorinating agents like HF or SF₄ .

Q. How can NMR spectroscopy distinguish between positional isomers in polyfluorinated quinolines?

Fluorine-19 NMR is critical due to distinct chemical shifts for fluorines at positions 5, 7, and 7. For example, in 5,7,8-trifluoroquinoline, coupling constants (e.g., ) and integration ratios help differentiate isomers. X-ray crystallography further resolves ambiguities by confirming bond lengths and angles .

Q. What are the key solubility and stability considerations for handling 5,7,8-trifluoroquinoline in aqueous vs. organic solvents?

The compound exhibits low solubility in polar solvents (e.g., water) due to its aromatic fluorination but dissolves readily in DMSO or dichloromethane. Stability tests under varying pH (e.g., 2–12) and temperatures (25–60°C) reveal degradation via hydrolytic defluorination, necessitating anhydrous storage .

Advanced Research Questions

Q. How can regioselective fluorination be achieved in quinoline systems to avoid unwanted byproducts like 5,6,7-trifluoroquinoline?

N-Acetylation of precursor amines prior to fluorination directs electrophilic substitution to specific positions (e.g., para to the acetyl group). Computational DFT studies predict activation barriers for competing pathways, guiding reagent selection (e.g., Zn/NH₃ for selective hydrodefluorination) .

Q. What experimental and computational strategies resolve contradictions in reported fluorination positions for 5,7,8-trifluoroquinoline derivatives?

Conflicting data often arise from overlapping spectroscopic signals. Combining high-resolution LC-MS, - HOESY NMR, and DFT-based chemical shift simulations clarifies structural assignments. For example, discrepancies in shifts ≥1 ppm warrant re-evaluation of solvent effects .

Q. How do electronic effects of fluorine substituents influence the electrochemical properties of 5,7,8-trifluoroquinoline in material science applications?

Cyclic voltammetry reveals reduced HOMO-LUMO gaps due to electron-withdrawing fluorine groups, enhancing charge transport in organic semiconductors. Density-of-states calculations correlate trifluorination with increased electron affinity (~0.5 eV shift), making the compound suitable for n-type organic field-effect transistors .

Q. What methodologies are recommended for analyzing competing reaction pathways in the synthesis of 5,7,8-trifluoroquinoline?

Kinetic profiling via in-situ FTIR or Raman spectroscopy monitors intermediate formation. Isotopic labeling (e.g., ) combined with MS fragmentation analysis identifies branching points, such as premature fluorination versus ring closure .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in fluorination efficiency during scale-up?

Statistical Design of Experiments (DoE) identifies critical factors (e.g., reagent purity, mixing rate). Multivariate analysis (PCA or PLS) correlates process parameters (e.g., temperature ramp, stoichiometry) with product consistency, enabling corrective adjustments .

Q. What protocols validate the absence of toxic byproducts (e.g., polyfluorinated dioxins) in 5,7,8-trifluoroquinoline synthesis?

GC-MS with electron-capture detection (ECD) screens for trace halogenated impurities. Accelerated degradation studies under oxidative conditions (e.g., Fenton’s reagent) assess environmental persistence, guided by OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.